molecular formula C16H14N4O2S B5800176 4-methyl-3-[(4-nitrobenzyl)thio]-5-phenyl-4H-1,2,4-triazole

4-methyl-3-[(4-nitrobenzyl)thio]-5-phenyl-4H-1,2,4-triazole

Cat. No. B5800176
M. Wt: 326.4 g/mol
InChI Key: YSWSUZCEBFYVND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methyl-3-[(4-nitrobenzyl)thio]-5-phenyl-4H-1,2,4-triazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is a triazole derivative that has been synthesized using various methods.

Mechanism of Action

The exact mechanism of action of 4-methyl-3-[(4-nitrobenzyl)thio]-5-phenyl-4H-1,2,4-triazole is not fully understood. However, studies have suggested that this compound works by inhibiting certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been shown to have anti-inflammatory properties by inhibiting the production of certain cytokines.
Biochemical and Physiological Effects:
Studies have shown that 4-methyl-3-[(4-nitrobenzyl)thio]-5-phenyl-4H-1,2,4-triazole has various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and inhibit the growth of certain bacteria and fungi. Additionally, this compound has been shown to have low toxicity, making it a promising candidate for further research.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-methyl-3-[(4-nitrobenzyl)thio]-5-phenyl-4H-1,2,4-triazole in lab experiments is its low toxicity. This makes it a safer compound to work with compared to other compounds that have similar properties. However, one limitation of using this compound in lab experiments is its limited solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are various future directions for the research of 4-methyl-3-[(4-nitrobenzyl)thio]-5-phenyl-4H-1,2,4-triazole. One future direction is to further investigate its potential applications in the treatment of cancer and inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound. Other future directions include exploring its potential applications in the field of agriculture, such as in the development of new pesticides or fungicides. Overall, the potential applications of 4-methyl-3-[(4-nitrobenzyl)thio]-5-phenyl-4H-1,2,4-triazole in various fields make it a promising compound for further research.

Synthesis Methods

There are various methods that have been used to synthesize 4-methyl-3-[(4-nitrobenzyl)thio]-5-phenyl-4H-1,2,4-triazole. One of the most common methods is the reaction of 4-methyl-3-phenyl-1,2,4-triazole-5-thiol with 4-nitrobenzyl chloride in the presence of a base such as potassium carbonate. This reaction results in the formation of 4-methyl-3-[(4-nitrobenzyl)thio]-5-phenyl-4H-1,2,4-triazole.

Scientific Research Applications

4-methyl-3-[(4-nitrobenzyl)thio]-5-phenyl-4H-1,2,4-triazole has shown potential in various scientific research applications. One of its most promising applications is in the field of cancer research. Studies have shown that this compound has anticancer properties and can inhibit the growth of cancer cells. It has also shown potential in the treatment of inflammatory diseases, as it has anti-inflammatory properties. Additionally, this compound has shown potential in the treatment of fungal and bacterial infections.

properties

IUPAC Name

4-methyl-3-[(4-nitrophenyl)methylsulfanyl]-5-phenyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O2S/c1-19-15(13-5-3-2-4-6-13)17-18-16(19)23-11-12-7-9-14(10-8-12)20(21)22/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSWSUZCEBFYVND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-3-[(4-nitrobenzyl)sulfanyl]-5-phenyl-4H-1,2,4-triazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.